molecular formula C23H19N3O3 B4404171 3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No. B4404171
M. Wt: 385.4 g/mol
InChI Key: VAYPBEALOQAQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various cellular pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide in lab experiments include its high potency and selectivity towards specific cellular targets. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in medicinal chemistry.
In conclusion, this compound is a compound that has shown promising results in various biological activities. Its potential applications in medicinal chemistry make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop new derivatives with improved properties.

Scientific Research Applications

3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.

properties

IUPAC Name

3-methoxy-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-6-3-8-17(12-15)22-25-26-23(29-22)18-9-4-10-19(13-18)24-21(27)16-7-5-11-20(14-16)28-2/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYPBEALOQAQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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